An In-depth Technical Guide to 1,3-Dimethylthiourea-d6: Properties, Structure, and Applications
An In-depth Technical Guide to 1,3-Dimethylthiourea-d6: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, structure, and applications of 1,3-Dimethylthiourea-d6, an isotopically labeled compound of significant interest in metabolic research and drug development. As a deuterated analog of 1,3-Dimethylthiourea, it serves as a valuable tool for tracing metabolic pathways and as an internal standard in quantitative analyses.
Introduction to 1,3-Dimethylthiourea and its Deuterated Analog
1,3-Dimethylthiourea is a simple yet versatile organosulfur compound belonging to the thiourea family. Thiourea and its derivatives are characterized by the presence of a central carbon atom double-bonded to a sulfur atom and single-bonded to two amino groups.[1] In 1,3-Dimethylthiourea, each nitrogen atom is substituted with a methyl group. These compounds are known for their diverse biological activities, including antibacterial, antioxidant, and anticancer properties.[2]
The deuterated form, 1,3-Dimethylthiourea-d6, contains six deuterium atoms in place of the hydrogen atoms on the two methyl groups. This isotopic labeling allows for its use as a tracer in metabolic studies and as an internal standard in mass spectrometry-based analytical methods, without significantly altering its chemical properties.[3] The incorporation of deuterium provides a distinct mass signature that can be easily detected and quantified.[4]
Physicochemical and Structural Properties
While specific experimental data for 1,3-Dimethylthiourea-d6 is limited, its properties can be largely inferred from its non-deuterated counterpart, 1,3-Dimethylthiourea.
Core Chemical Attributes
| Property | 1,3-Dimethylthiourea | 1,3-Dimethylthiourea-d6 | Source(s) |
| Molecular Formula | C₃H₈N₂S | C₃H₂D₆N₂S | [5][6] |
| Molecular Weight | 104.17 g/mol | 110.21 g/mol | [6][7] |
| CAS Number | 534-13-4 | 1329488-72-3 | [5][6] |
| Appearance | White to off-white crystalline solid | Yellow oil | [6][8] |
| Melting Point | 64-68 °C | Not available | [8] |
| Solubility | Soluble in ethanol and methanol | Soluble in ethanol and methanol | [6] |
Note: The appearance of 1,3-Dimethylthiourea-d6 as a yellow oil may be due to impurities or the specific manufacturing process, as the non-deuterated form is a solid at room temperature.
Structural Representation
The chemical structure of 1,3-Dimethylthiourea-d6 is identical to that of 1,3-Dimethylthiourea, with the exception of the isotopic substitution on the methyl groups.
Caption: Chemical structure of 1,3-Dimethylthiourea-d6.
Synthesis and Isotopic Labeling
The synthesis of symmetrical N,N'-disubstituted thioureas can be achieved through a green chemistry approach by reacting primary aliphatic amines with carbon disulfide in an aqueous medium at room temperature.[9] This method avoids the use of catalysts and simplifies the workup process.
For the synthesis of 1,3-Dimethylthiourea-d6, deuterated methylamine (CD₃NH₂) would be used as the starting material in a similar reaction with carbon disulfide.
Representative Synthetic Pathway
Caption: A plausible synthetic route for 1,3-Dimethylthiourea-d6.
Applications in Research and Development
The primary application of 1,3-Dimethylthiourea-d6 stems from its isotopic labeling.
Metabolic Tracer Studies
Due to the stability of the carbon-deuterium bond, 1,3-Dimethylthiourea-d6 can be used to trace the metabolic fate of thiourea derivatives in biological systems. This is particularly relevant in drug metabolism and pharmacokinetic (DMPK) studies.
Internal Standard for Mass Spectrometry
In quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS), a known amount of an isotopically labeled compound is added to a sample as an internal standard. 1,3-Dimethylthiourea-d6 serves this purpose for the quantification of its non-deuterated counterpart or other structurally related analytes. The mass difference allows for accurate quantification, compensating for variations in sample preparation and instrument response.
Intermediate in Labeled Synthesis
1,3-Dimethylthiourea-d6 is a known intermediate in the preparation of other labeled compounds, such as deuterated arginine derivatives.[6] This highlights its utility as a building block in the synthesis of more complex isotopically labeled molecules for various research applications.
Mechanistic Studies
The non-deuterated form, 1,3-Dimethylthiourea, is recognized as a potent scavenger of reactive oxygen species (ROS), particularly hydroxyl radicals.[10] It is used in biological research to investigate the role of oxidative stress in various pathological conditions.[5] The deuterated analog can be employed in mechanistic studies to probe the kinetic isotope effect of reactions involving the methyl groups.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum of 1,3-Dimethylthiourea-d6 would be significantly simplified compared to its non-deuterated counterpart, with the absence of signals corresponding to the methyl protons. A broad singlet for the N-H protons would still be present.
-
¹³C NMR: The carbon-13 NMR spectrum would show a signal for the thiocarbonyl carbon (C=S) and a signal for the methyl carbons, which would appear as a multiplet due to coupling with deuterium.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak at m/z 110.21, which is 6 mass units higher than that of 1,3-Dimethylthiourea.
Safety and Handling
Based on the hazard information for 1,3-Dimethylthiourea, the deuterated compound should be handled with care. It is classified as harmful if swallowed and may cause an allergic skin reaction.[5][8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[7] It is also noted to be hygroscopic, so it should be stored in a cool, dry place under an inert atmosphere.[8][11]
Conclusion
1,3-Dimethylthiourea-d6 is a valuable tool for researchers in the fields of drug metabolism, analytical chemistry, and biomedical research. Its utility as a metabolic tracer, internal standard, and synthetic intermediate underscores the importance of isotopically labeled compounds in modern scientific investigation. While specific experimental data for the deuterated analog is sparse, its chemical behavior can be reliably inferred from its well-characterized non-deuterated counterpart.
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